molecular formula C24H23NO B594076 [1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-47-0

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594076
CAS No.: 1427325-47-0
M. Wt: 341.4 g/mol
InChI Key: YWXMWOJAWGFMJQ-UHFFFAOYSA-N
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Description

JWH 018 N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that is structurally similar to JWH 018. It differs by having a 2,2-dimethylpropyl group instead of a pentyl chain extending from the indole group. This compound is known for its potent activation of the cannabinoid receptors CB1 and CB2, making it a subject of interest in forensic and toxicological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 N-(2,2-dimethylpropyl) isomer typically involves the following steps:

Industrial Production Methods

Industrial production methods for JWH 018 N-(2,2-dimethylpropyl) isomer are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows the same steps as outlined above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

JWH 018 N-(2,2-dimethylpropyl) isomer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 018 N-(2,2-dimethylpropyl) isomer is primarily used in scientific research for the following applications:

Mechanism of Action

JWH 018 N-(2,2-dimethylpropyl) isomer exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXMWOJAWGFMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017304
Record name JWH-018 N-(2,2-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-47-0
Record name JWH-018 N-(2,2-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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